
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) is a metalloporphyrin compound. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The incorporation of palladium into the porphyrin structure enhances its catalytic properties, making it useful in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole with aldehydes under acidic conditions.
Substitution with Methylphenyl and Phenyl Groups: The core is then functionalized with 4-methylphenyl and phenyl groups at the meso positions.
Metallation with Palladium: The final step involves the insertion of palladium into the porphyrin core, usually achieved by reacting the porphyrin with a palladium salt under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of organic substrates.
Reduction: It can also participate in reduction reactions.
Substitution: The compound can undergo substitution reactions where ligands in the porphyrin ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Reagents like halides or other nucleophiles are employed under mild conditions.
Major Products
The major products formed depend on the specific reaction and substrates used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce reduced forms of the substrates.
科学的研究の応用
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential in mimicking enzyme activities.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of sensors and in the catalysis of industrial chemical processes.
作用機序
The mechanism of action of 5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) involves the coordination of substrates to the palladium center. This coordination facilitates the transfer of electrons, enabling various catalytic reactions. The porphyrin ring stabilizes the palladium center, enhancing its reactivity and selectivity.
類似化合物との比較
Similar Compounds
- 5,15-Bis(4-methylphenyl)-10-phenylporphyrin
- 5,15-Bis(4-methylphenyl)-10,20-bis(4-nitrophenyl)porphyrin
Uniqueness
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) is unique due to the presence of palladium, which imparts distinct catalytic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more effective in various catalytic applications.
特性
分子式 |
C46H32N4Pd |
|---|---|
分子量 |
747.2 g/mol |
IUPAC名 |
5,15-bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) |
InChI |
InChI=1S/C46H32N4.Pd/c1-29-13-17-33(18-14-29)45-39-25-21-35(47-39)43(31-9-5-3-6-10-31)37-23-27-41(49-37)46(34-19-15-30(2)16-20-34)42-28-24-38(50-42)44(32-11-7-4-8-12-32)36-22-26-40(45)48-36;/h3-28H,1-2H3;/q-2;+2 |
InChIキー |
APAIQWOVUBDQTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C)C=C4)C9=CC=CC=C9)[N-]3.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


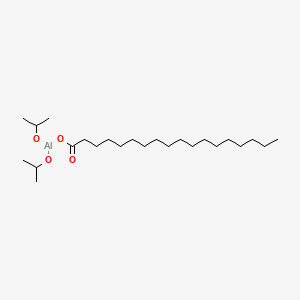
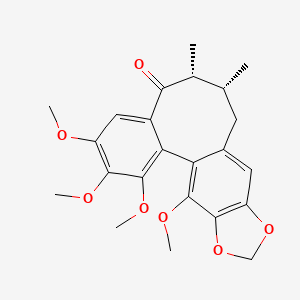

![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

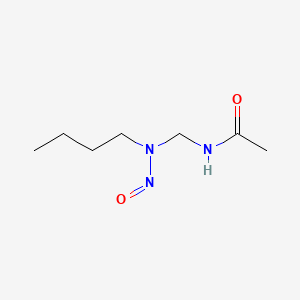
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
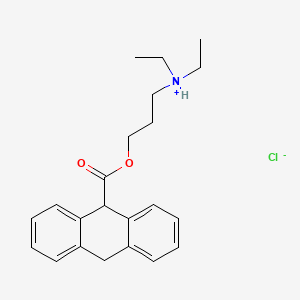
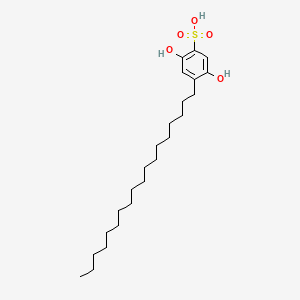

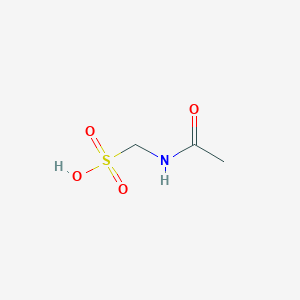
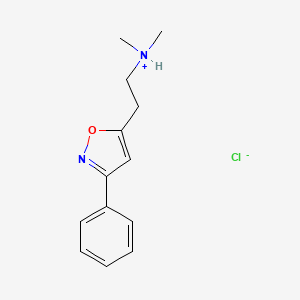
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
